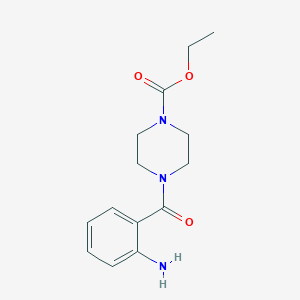

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPXBYRMAGIWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and results in the formation of protected piperazines . Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against multiple cancer cell lines. Its mechanism of action appears to involve the modulation of key signaling pathways related to tumor growth and apoptosis regulation .

- Neuroprotective Effects : Some research suggests that the compound may reduce oxidative stress markers in neuronal cells, indicating potential benefits in treating neurodegenerative diseases .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Proteomics Research

This compound is widely utilized in proteomics for studying protein interactions and functions. Its unique structural features allow it to serve as a valuable tool in various biochemical assays .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Anticancer Studies

A study focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth, suggesting its potential as a chemotherapeutic agent. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a key mechanism .

Mechanistic Insights

Research into the molecular interactions revealed that this compound could inhibit specific kinases involved in cancer progression, providing insights into its mechanism of action .

Neuroprotection

Investigations into the neuroprotective effects indicated that this compound might reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative processes .

Mechanism of Action

The mechanism of action of ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several piperazine derivatives documented in the evidence. Key variations include:

- Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate (3ac): Incorporates electron-withdrawing cyano groups, which may influence electrophilic reactivity and solubility . Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]piperazine-1-carboxylate: Contains a sulfonyl group, improving metabolic stability and target affinity .

- Modifications to the piperazine core: Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304d): Indole substituents confer redox activity and enhanced binding to aromatic receptors (e.g., serotonin receptors) .

Physicochemical and Spectroscopic Properties

Key Research Findings and Trends

- Substituent-driven activity: Electron-withdrawing groups (e.g., CN, SO₂) enhance metabolic stability but may reduce solubility. Aromatic amines (e.g., 2-aminobenzoyl) improve target engagement via hydrogen bonding .

- Piperazine flexibility : The piperazine ring’s puckering (quantified via Cremer-Pople parameters) enables conformational adaptation to diverse biological targets .

- Synthetic scalability : Microwave-assisted methods (e.g., for 3 in ) reduce reaction times from hours to minutes, critical for industrial applications.

Biological Activity

Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a piperazine ring and an aminobenzoyl group, suggests various interactions with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its IUPAC name reflects its complex structure, which includes:

- A piperazine core

- An ethyl ester functional group

- An aminobenzoyl moiety

This structural arrangement contributes to its potential pharmacological properties and interactions with various biological systems.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that this compound may disrupt key signaling pathways associated with tumor growth and immune evasion, particularly through modulation of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy .

Biological Activity

Research indicates several promising biological activities for this compound:

- Anticancer Activity : Initial investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structural components are believed to interact with cellular mechanisms that regulate apoptosis and cell proliferation.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against specific bacterial strains, indicating its usefulness in developing new antibiotics.

- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be made:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 4-(aminobenzoyl)piperidine | Piperidine ring with an aminobenzoyl group | Potential anticancer activity | Lacks benzofuran moiety |

| Benzofuran derivative | Contains benzofuran but lacks piperazine | Antimicrobial properties | Different ring structure |

| Piperazine-based compound | Similar piperazine core | Antidepressant effects | Varies in side chains |

This table highlights how this compound's unique combination of functional groups may confer distinct biological properties compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : A study focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth, suggesting potential as a chemotherapeutic agent.

- Mechanistic Insights : Research into the molecular interactions revealed that this compound could inhibit specific kinases involved in cancer progression, providing insights into its mechanism of action .

- Neuroprotection : Investigations into the neuroprotective effects indicated that this compound might reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative processes .

Q & A

Q. What are the key steps and methodologies for synthesizing Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Formation of the piperazine-carboxylate backbone via nucleophilic substitution or condensation, often using reagents like carbodiimides (e.g., DCC) to activate carboxyl groups .

- Protection/deprotection strategies : Temporary protection of the 2-aminobenzoyl group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions .

- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., triethylamine) are commonly used to facilitate reactions, with yields monitored via TLC .

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring, ethyl ester, and 2-aminobenzoyl moieties. Aromatic protons (δ 6.5–8.0 ppm) and piperazine NH signals (δ 1.5–3.0 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups confirm functional groups .

Q. What structural features influence its reactivity and stability?

- Electron-withdrawing groups : The 2-aminobenzoyl moiety stabilizes intermediates via resonance, enhancing electrophilic substitution at the piperazine ring .

- Steric hindrance : The ethyl ester group may reduce reactivity at the piperazine nitrogen, requiring harsher conditions for derivatization .

- pH sensitivity : The compound is stable in neutral to mildly acidic conditions but may hydrolyze under strong basic conditions (e.g., NaOH/EtOH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution refinement. Discrepancies in bond lengths or angles may arise from disordered solvent molecules, requiring TWIN or HKLF5 corrections .

- Dynamic NMR : For ambiguous proton environments (e.g., rotameric piperazine conformers), variable-temperature NMR (VT-NMR) can reveal exchange broadening or coalescence .

- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate tautomeric forms .

Q. What experimental strategies optimize biological activity while minimizing synthetic complexity?

- SAR studies : Modify the 2-aminobenzoyl group (e.g., halogenation, methoxy substitution) to enhance binding to targets like kinases or GPCRs. Prioritize substituents with high clogP values for membrane permeability .

- Parallel synthesis : Use automated platforms (e.g., Chemspeed) to generate derivatives with varied piperazine substituents, screening for IC₅₀ values against disease-relevant enzymes .

- Metabolic stability assays : Incubate derivatives with liver microsomes to identify labile sites (e.g., ester hydrolysis) and guide prodrug design .

Q. How can computational methods predict target interactions and off-target effects?

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., HDACs or PARPs). Focus on hydrogen bonding with the piperazine NH and hydrophobic interactions with the benzoyl group .

- Machine learning : Train models on ChEMBL data to predict ADMET properties, prioritizing derivatives with low hERG channel affinity to avoid cardiotoxicity .

- MD simulations : GROMACS or AMBER can simulate ligand-receptor dynamics, identifying stable binding poses over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.